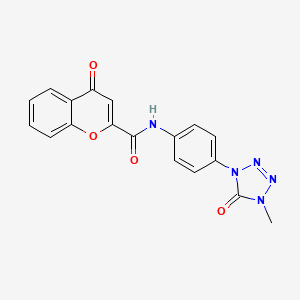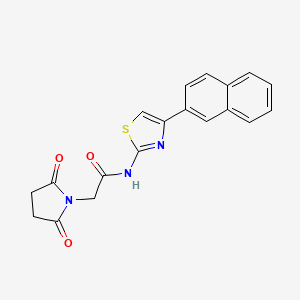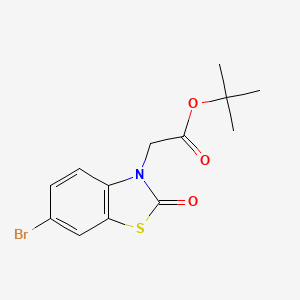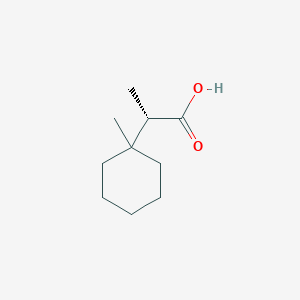
(2S)-2-(1-Methylcyclohexyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(1-Methylcyclohexyl)propanoic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is commonly used to treat a variety of conditions, including headaches, fever, menstrual cramps, and arthritis.
Wirkmechanismus
The mechanism of action of (2S)-2-(1-Methylcyclohexyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting COX enzymes, (2S)-2-(1-Methylcyclohexyl)propanoic acid reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
Biochemische Und Physiologische Effekte
Ibuprofen has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. Ibuprofen has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, (2S)-2-(1-Methylcyclohexyl)propanoic acid has been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Ibuprofen is widely used in laboratory experiments due to its well-established pharmacological profile and low toxicity. It is readily available and relatively inexpensive. However, (2S)-2-(1-Methylcyclohexyl)propanoic acid has limitations in laboratory experiments, including its potential to interfere with other signaling pathways and its variable effects on different cell types.
Zukünftige Richtungen
There are a number of future directions for research on (2S)-2-(1-Methylcyclohexyl)propanoic acid. One area of research is the development of new formulations of (2S)-2-(1-Methylcyclohexyl)propanoic acid that can improve its bioavailability and reduce its side effects. Another area of research is the investigation of the potential use of (2S)-2-(1-Methylcyclohexyl)propanoic acid in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further research on the mechanisms of action of (2S)-2-(1-Methylcyclohexyl)propanoic acid, particularly its effects on gene expression and signaling pathways.
Synthesemethoden
Ibuprofen can be synthesized through a multistep process that involves the reaction of isobutylbenzene with propylene oxide to form 1-phenyl-1-(2-hydroxypropyl)propan-2-ol, which is then converted to the acid chloride with thionyl chloride. The acid chloride is then reacted with sodium hydroxide to form (2S)-2-(1-Methylcyclohexyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
Ibuprofen has been extensively studied for its therapeutic effects on various conditions. It has been shown to be effective in reducing pain, inflammation, and fever. It is commonly used to treat headaches, menstrual cramps, and arthritis. Ibuprofen has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
(2S)-2-(1-methylcyclohexyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(9(11)12)10(2)6-4-3-5-7-10/h8H,3-7H2,1-2H3,(H,11,12)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYTYZZFLVDFBA-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C1(CCCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C1(CCCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1-Methylcyclohexyl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol](/img/structure/B2777840.png)

![Ethyl 5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2777843.png)
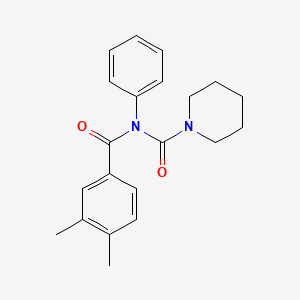
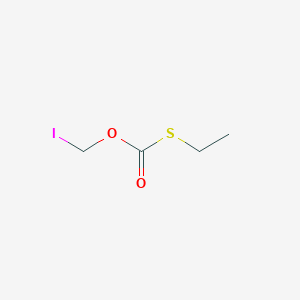

![2-(2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2777849.png)
![[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methanol](/img/structure/B2777851.png)

![N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2777857.png)
![N-(3,4-dimethoxyphenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2777859.png)
